molecular formula C17H18INO2 B3630147 2-(4-iodophenoxy)-N-mesitylacetamide

2-(4-iodophenoxy)-N-mesitylacetamide

Cat. No.: B3630147
M. Wt: 395.23 g/mol
InChI Key: ZPJPPLABZVOCIM-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)-N-mesitylacetamide is an acetamide derivative featuring a 4-iodophenoxy group and a mesityl (2,4,6-trimethylphenyl) substituent on the nitrogen atom.

Properties

IUPAC Name

2-(4-iodophenoxy)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-21-15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJPPLABZVOCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenoxy)-N-mesitylacetamide typically involves the reaction of 4-iodophenol with mesitylacetamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenoxy)-N-mesitylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phenoxy and amide groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenoxy group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the amide group.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and other substituted phenoxy derivatives.

    Oxidation Products: Oxidation can yield phenolic compounds or quinones.

    Reduction Products: Reduction of the amide group can produce amines.

Scientific Research Applications

2-(4-iodophenoxy)-N-mesitylacetamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-(4-iodophenoxy)-N-mesitylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. Studies suggest that it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Acetamides
Compound Name Substituents Molecular Weight (g/mol) C-N Bond Length (Å) Key Structural Features
2-(4-Iodophenoxy)-N-mesitylacetamide 4-iodophenoxy, N-mesityl ~423.3* Not reported Bulky mesityl group; iodine substituent
2-(4-Iodophenoxy)acetamide 4-iodophenoxy 277.05 1.322 Resonance-shortened C-N bond; hydrogen bonding
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO2 phenyl, methylsulfonyl ~316.7* Not reported Sulfonyl and nitro groups; twisted nitro geometry
2-([1,1'-Biphenyl]-4-yloxy)-N-mesitylacetamide Biphenyl-4-yloxy, N-mesityl ~411.4* Not reported Extended aromatic system; steric bulk

*Calculated based on substituents and molecular formulas.

Key Observations:

  • C-N Bond Shortening: In 2-(4-iodophenoxy)acetamide, the C-N bond is shortened to 1.322 Å due to resonance delocalization, a common feature in acetamides . This effect is likely preserved in the mesityl derivative.
  • Hydrogen Bonding: The parent acetamide forms N-H⋯O and C-H⋯O hydrogen bonds, creating layered structures. The mesityl group may disrupt this pattern due to steric effects .

Coordination Chemistry and Reactivity

  • Ligand Potential: Acetamides like 2-(4-iodophenoxy)acetamide are explored as ligands in coordination chemistry. However, the mesityl group in this compound may hinder metal coordination due to steric bulk, unlike smaller derivatives (e.g., nitro- or chloro-substituted acetamides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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